3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is a compound belonging to the class of azetidine derivatives. This compound features a unique structure that combines an azetidine ring with an amino group and a methoxyphenyl substituent, making it of interest in various fields of research, particularly medicinal chemistry. Its potential applications include roles in drug development and as a scaffold for synthesizing other bioactive molecules.
The compound can be classified as an N-substituted azetidine derivative. Azetidines are four-membered cyclic amines, and their derivatives have been explored for various biological activities, including anti-inflammatory and anticancer properties. The specific structure of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one suggests potential interactions with biological targets, making it a candidate for further study in pharmacology .
The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one can be achieved through several methodologies. A common synthetic route involves:
In industrial settings, optimized versions of these laboratory methods are employed to enhance scalability and yield. Techniques such as continuous flow reactors may be utilized to ensure consistent quality and high throughput during production.
The molecular formula of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is . The structure includes:
The compound can undergo various chemical reactions typical of azetidine derivatives, including:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts, which can significantly influence yields and selectivity .
Potential mechanisms may include:
Further studies would be required to clarify its precise mechanism of action and therapeutic potential .
Relevant data on these properties would typically be gathered through experimental studies or literature reviews focusing on similar azetidine derivatives .
The potential applications of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one are diverse:
Given its structural features, this compound may hold promise in drug discovery efforts aimed at developing new therapeutic agents .
3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one belongs to the azetidin-2-one (β-lactam) class of heterocyclic compounds, historically recognized for antibacterial properties in penicillin and cephalosporin antibiotics [2]. However, contemporary research reveals its distinct role as a microtubule-targeting agent (MTA). Unlike classical β-lactams, this compound lacks intrinsic antibiotic activity but instead disrupts microtubule dynamics—a mechanism critical in anticancer drug development [2]. The core β-lactam ring enables unique three-dimensional rigidity and electrophilicity, facilitating interactions with tubulin dimers. The 3-methoxyphenyl substituent at C-4 enhances hydrophobic binding to tubulin's β-subunit, while the 1-methyl and 3-amino groups optimize solubility and target affinity [1] [2].
Table 1: Structural Comparison of β-Lactam-Based Bioactive Agents
Compound | Core Structure | Primary Biological Target | Key Structural Features |
---|---|---|---|
Penicillin | Bicyclic β-lactam | Transpeptidase (antibacterial) | Fused thiazolidine ring |
Ezetimibe | Monocyclic β-lactam | NPC1L1 (cholesterol uptake) | 1,4-Diaryl substitution |
3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one | Monocyclic β-lactam | Tubulin (microtubule dynamics) | 3-Amino group, 3-methoxyphenyl at C-4 |
This compound selectively inhibits tubulin polymerization by binding to the colchicine site on β-tubulin, a validated target for antimitotic agents. Biochemical studies demonstrate dose-dependent suppression of microtubule assembly, with IC₅₀ values in the low micromolar range (e.g., 2.1 μM in purified tubulin assays) [2]. The 3-methoxyphenyl moiety penetrates the hydrophobic cleft of the colchicine-binding pocket, forming van der Waals contacts with residues βTyr224 and βLeu248. Concurrently, the β-lactam carbonyl hydrogen-bonds with βAsn101, destabilizing the tubulin dimer interface essential for polymerization [2]. Molecular docking analyses confirm competitive displacement of colchicine, correlating with its antiproliferative effects. Substitution patterns critically influence activity: analogs lacking the 3-methoxy group exhibit >50% reduced potency, underscoring its role in hydrophobic anchoring [2].
Table 2: Tubulin Polymerization Inhibition Profile
Compound | IC₅₀ (μM) for Tubulin Polymerization | Binding Site Specificity | Key Structural Determinants |
---|---|---|---|
Colchicine | 0.8 | Colchicine site | Trimethoxybenzene ring |
3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one | 2.1 | Colchicine site | 3-Methoxyphenyl, β-lactam ring |
Combretastatin A-4 | 1.2 | Colchicine site | Cis-stilbene structure |
The compound exerts potent antiproliferative activity against hormone-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, with GI₅₀ values of 4.3 μM and 5.8 μM, respectively, after 48-hour exposure [2]. Mechanisms include:
Table 3: Antiproliferative Activity in Breast Cancer Models
Cell Line | Subtype | GI₅₀ (μM, 48h) | Cell Cycle Arrest (Phase) | Key Phenotypic Effects |
---|---|---|---|---|
MCF-7 | ER⁺/PR⁺ | 4.3 | G₂/M | Caspase-9 activation, ROS generation |
MDA-MB-231 | Triple-negative | 5.8 | G₂/M | MMP-9 downregulation, invasion suppression |
Microtubule disruption activates intrinsic apoptosis through mitochondrial pathway modulation:
Table 4: Apoptotic Pathway Modulation
Target Protein | Expression Change vs. Control | Functional Consequence | Downstream Effects |
---|---|---|---|
Bcl-2 | ↓60% | Loss of mitochondrial membrane integrity | Cytochrome c release |
Bax | ↑3.5-fold | Pore formation in mitochondrial membrane | Caspase-9 activation |
Survivin | ↓70% | Mitotic dysregulation, caspase potentiation | PARP cleavage, DNA fragmentation |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1